
2,2,2-trichloro-1-(4-chlorophenyl)ethanol
描述
Benzyl alcohol, p-chloro-alpha-(trichloromethyl)-: is a chemical compound with the molecular formula C8H6Cl4O and a molecular weight of 259.945 g/mol . It is also known by its systematic name, 2,2,2-trichloro-1-(4-chlorophenyl)ethanol . This compound is characterized by the presence of a benzyl alcohol group substituted with a p-chloro and an alpha-trichloromethyl group.
准备方法
Synthetic Routes and Reaction Conditions:
Cannizzaro Reaction: One of the methods to synthesize benzyl alcohol derivatives involves the Cannizzaro reaction, where aromatic aldehydes are decomposed by an alcoholic solution of potassium hydroxide into a mixture of the corresponding acid and alcohol. For instance, p-chlorobenzaldehyde can be used as a starting material.
Hydrolysis of Benzyl Chloride: Another common method involves the hydrolysis of benzyl chloride in the presence of water to produce benzyl alcohol.
Industrial Production Methods: The industrial production of benzyl alcohol, p-chloro-alpha-(trichloromethyl)-, typically involves the chlorination of benzyl alcohol followed by further chemical modifications to introduce the trichloromethyl group .
化学反应分析
Types of Reactions:
Oxidation: Benzyl alcohol derivatives can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert benzyl alcohol derivatives into hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: p-Chlorobenzaldehyde or p-chlorobenzoic acid.
Reduction: p-Chlorotoluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals .
Biology:
- Employed in biochemical research to study enzyme interactions and metabolic pathways involving alcohols .
Medicine:
- Investigated for its potential use in developing new therapeutic agents due to its unique chemical structure .
Industry:
作用机制
The mechanism of action of benzyl alcohol, p-chloro-alpha-(trichloromethyl)-, involves its interaction with biological molecules through its hydroxyl and trichloromethyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting the activity of enzymes and other proteins .
相似化合物的比较
Benzyl alcohol: A simpler analog without the p-chloro and trichloromethyl groups.
p-Chlorobenzyl alcohol: Lacks the trichloromethyl group.
Trichloromethylbenzene: Lacks the hydroxyl group.
Uniqueness:
属性
CAS 编号 |
5333-82-4 |
|---|---|
分子式 |
C8H6Cl4O |
分子量 |
259.9 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H |
InChI 键 |
LQAPSMWXDFJNGU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl |
Key on ui other cas no. |
5333-82-4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
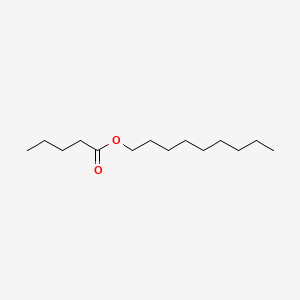


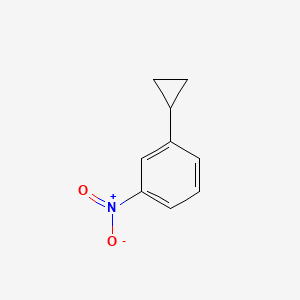
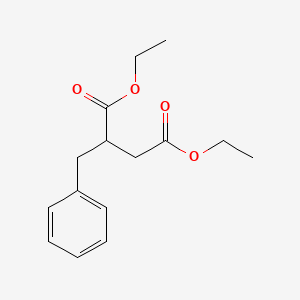

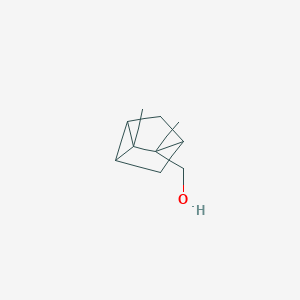
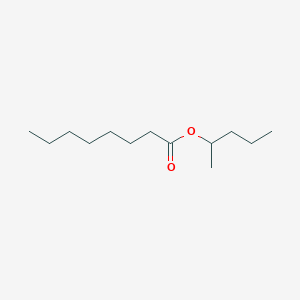


![Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate](/img/structure/B1618750.png)



